molecular formula C11H15O5P B129804 4-(Diethoxyphosphoryl)benzoic acid CAS No. 1527-34-0

4-(Diethoxyphosphoryl)benzoic acid

Cat. No. B129804
CAS RN: 1527-34-0
M. Wt: 258.21 g/mol
InChI Key: RJRFVLZYAYSKHD-UHFFFAOYSA-N
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Description

4-(Diethoxyphosphoryl)benzoic acid is a chemical compound with the molecular formula C11H15O5P . It has a molecular weight of 258.21 g/mol. It is a solid substance .


Physical And Chemical Properties Analysis

4-(Diethoxyphosphoryl)benzoic acid is a solid substance . Its molecular weight is 258.21 g/mol. Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.

Scientific Research Applications

Synthetic Chemistry and Catalysis

  • Mitsunobu Reaction Enhancement : The use of benzoic acid derivatives, like 4-(Diphenylphosphino)benzoic acid, facilitates the Mitsunobu reaction, acting as a bifunctional reagent for reductant and pronucleophile roles. This allows for stereospecific inversion of secondary alcohols to esters, highlighting the potential utility of similar diethoxyphosphoryl compounds in synthetic pathways (Natsuko Muramoto et al., 2013).
  • Preparation of α-Ketophosphonate Derivatives : The Passerini reaction utilizing α-ketophosphonates and benzoic acid derivatives leads to efficient synthesis of complex organic molecules. This showcases the versatility of diethoxyphosphoryl benzoates in constructing diverse molecular architectures (J. Azizian et al., 2011).

Molecular Recognition and Biosensing

  • Development of Broad-specificity Immunoassays : Monoclonal antibodies against diethoxyphosphoryl-related haptens have been developed for the detection of organophosphorus pesticides. This demonstrates the potential of diethoxyphosphoryl benzoic acid analogs in environmental monitoring and pesticide detection (Zhenlin Xu et al., 2010).

Material Science and Polymer Chemistry

  • Polyaniline Doping : Benzoic acid derivatives have been used as dopants for polyaniline, affecting its electrical conductivity. This suggests that diethoxyphosphoryl benzoic acid could play a role in tuning the properties of conducting polymers for electronic applications (C. A. Amarnath et al., 2005).

properties

IUPAC Name

4-diethoxyphosphorylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O5P/c1-3-15-17(14,16-4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRFVLZYAYSKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378642
Record name 4-(diethoxyphosphoryl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethoxyphosphoryl)benzoic acid

CAS RN

1527-34-0
Record name 4-(diethoxyphosphoryl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(diethoxyphosphoryl)-benzoic acid ethyl ester (2b) (2.46 g, 8.59 mmol) in methanol (86 mL) was slowly added lithium hydroxide (monohydrate, 0.36 g, 8.59 mmol) in water (86 mL). The resulting reaction mixture was stirred at room temperature for 4 hours. The reaction mixture was concentrated to remove methanol and diluted with brine, then extracted with EtOAc (3×100 mL) until the aqueous layer showed little or no evidence of product by HPLC. The combined organics were dried over Na2SO4 and concentrated on a rotary evaporator. The desired product was purified by crystallization from hexane/ethyl acetate (2.37 g), m.p. 101° C. 1H NMR (300 MHz, CDCl3) δ (ppm)): 1.27 (t, J=7.03 Hz, 6H), 4.03 (q, J=7.03 Hz, 4H), 7.85 (m, 2H), 8.09 (m, 2H), 12.65 (bs, 1H). 31P NMR (121 MHz, CDCl3) δ21.611.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
86 mL
Type
solvent
Reaction Step Three
Name
Quantity
86 mL
Type
solvent
Reaction Step Four

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